molecular formula C14H15NO2S B12886816 (Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one

(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one

Cat. No.: B12886816
M. Wt: 261.34 g/mol
InChI Key: GMXSJDPWCKRELF-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one is a synthetic organic compound characterized by the presence of a tert-butylthio group, a phenyl ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one typically involves the reaction of tert-butylthiol with appropriate isoxazole precursors under controlled conditions. One common method involves the use of tert-butylthiol and a phenylisoxazole derivative in the presence of a base such as sodium alcoholate . The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one undergoes several types of chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Electrophiles like bromine or nitronium ions are used for aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets. The tert-butylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The isoxazole ring may also play a role in modulating biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one is unique due to the combination of its tert-butylthio group, phenyl ring, and isoxazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

(4Z)-4-(tert-butylsulfanylmethylidene)-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C14H15NO2S/c1-14(2,3)18-9-11-12(15-17-13(11)16)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9-

InChI Key

GMXSJDPWCKRELF-LUAWRHEFSA-N

Isomeric SMILES

CC(C)(C)S/C=C\1/C(=NOC1=O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)SC=C1C(=NOC1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.